molecular formula C9H7Br2N B13703473 5,7-Dibromo-3-methylindole

5,7-Dibromo-3-methylindole

Cat. No.: B13703473
M. Wt: 288.97 g/mol
InChI Key: JDZQYYAOCWZEIJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-3-methylindole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. The addition of bromine atoms at the 5 and 7 positions, along with a methyl group at the 3 position, modifies the chemical properties of the indole ring, making this compound a compound of interest in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms and the methyl group influence the electronic distribution in the indole ring, enhancing its reactivity towards specific enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interaction with DNA .

Comparison with Similar Compounds

Uniqueness: 5,7-Dibromo-3-methylindole is unique due to the presence of both bromine atoms and the methyl group, which significantly alters its chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

5,7-dibromo-3-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3

InChI Key

JDZQYYAOCWZEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2Br)Br

Origin of Product

United States

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